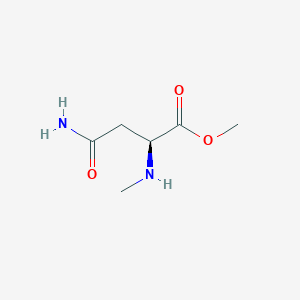
L-Asparagine,N-methyl-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine,N-methyl-,methylester(9CI) is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of L-asparagine, where the amino group is methylated and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Asparagine,N-methyl-,methylester(9CI) can be synthesized through the methylation of L-asparagine followed by esterification. The typical synthetic route involves the following steps:
Methylation: L-asparagine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N-methyl-L-asparagine.
Esterification: The N-methyl-L-asparagine is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield L-Asparagine,N-methyl-,methylester(9CI).
Industrial Production Methods
Industrial production of L-Asparagine,N-methyl-,methylester(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine,N-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-Asparagine,N-methyl-,methylester(9CI).
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Asparagine,N-methyl-,methylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Asparagine,N-methyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as asparaginase, leading to the formation of aspartate and ammonia. This process is crucial in the metabolism of toxic ammonia in the body and plays a role in various biochemical pathways.
Comparison with Similar Compounds
L-Asparagine,N-methyl-,methylester(9CI) can be compared with other similar compounds such as:
L-Asparagine: The parent compound without methylation and esterification.
N-Methyl-L-asparagine: L-asparagine with only the amino group methylated.
L-Asparagine methyl ester: L-asparagine with only the carboxyl group esterified.
Uniqueness
L-Asparagine,N-methyl-,methylester(9CI) is unique due to the presence of both methylation and esterification, which can influence its chemical properties and biological activity. This dual modification can enhance its stability, solubility, and potential interactions with biological targets.
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (2S)-4-amino-2-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H12N2O3/c1-8-4(3-5(7)9)6(10)11-2/h4,8H,3H2,1-2H3,(H2,7,9)/t4-/m0/s1 |
InChI Key |
QQJXZTIWNZMSPG-BYPYZUCNSA-N |
Isomeric SMILES |
CN[C@@H](CC(=O)N)C(=O)OC |
Canonical SMILES |
CNC(CC(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















